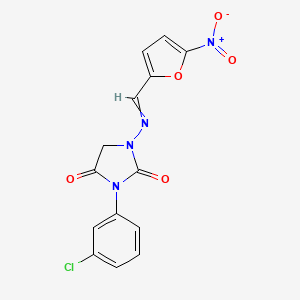
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Applications De Recherche Scientifique
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical processes. The presence of methoxy, oxa, and dithia groups allows for diverse interactions and reactivity, making it a versatile compound in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane: This compound shares similar structural features but differs in the number and arrangement of oxygen atoms.
3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-11-amine: This compound contains nitrogen atoms in place of some sulfur atoms, leading to different chemical properties.
Uniqueness
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is unique due to its specific combination of silicon, oxygen, sulfur, and methoxy groups
Propriétés
Numéro CAS |
62992-50-1 |
|---|---|
Formule moléculaire |
C10H22O3S2Si |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
3-(2-ethenylsulfanylethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C10H22O3S2Si/c1-5-14-8-9-15-7-6-10-16(11-2,12-3)13-4/h5H,1,6-10H2,2-4H3 |
Clé InChI |
RRQFELDYKVADDO-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSCCSC=C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


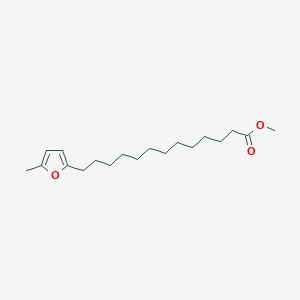
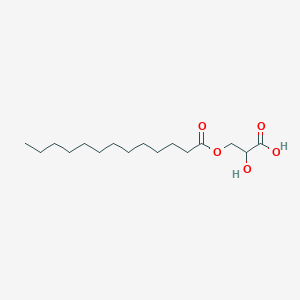
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

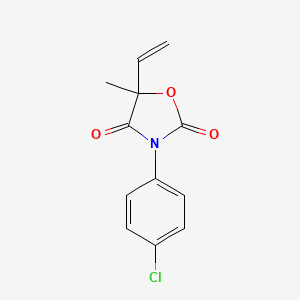
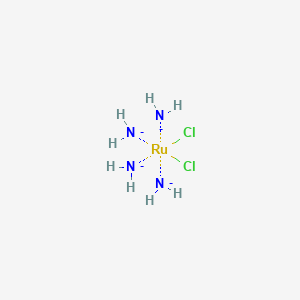
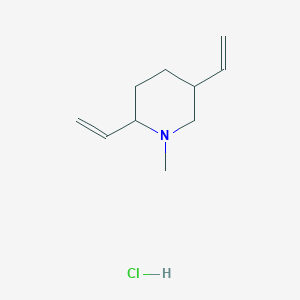

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


